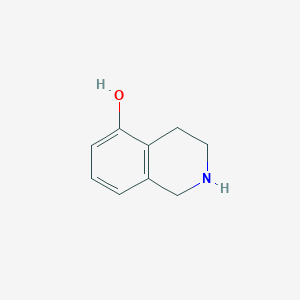

1,2,3,4-Tetrahydroisoquinolin-5-ol

Description

Significance of the Tetrahydroisoquinoline Scaffold in Medicinal Chemistry and Natural Product Synthesis

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework is recognized as a "privileged scaffold" in the field of medicinal chemistry. tandfonline.comnih.gov This designation is reserved for molecular structures that are capable of binding to multiple, diverse biological targets, making them highly valuable starting points for drug discovery. The THIQ nucleus is a fundamental component of a large family of isoquinoline (B145761) alkaloids, which are widely distributed in nature. rsc.orgnih.gov

The significance of the THIQ scaffold stems from its presence in numerous natural products that exhibit potent biological effects, including well-known antitumor antibiotics like Naphthyridinomycin, quinocarcin, and saframycin. rsc.orgnih.gov This natural precedent has inspired chemists to explore the synthesis of THIQ analogs, leading to the discovery of compounds with a wide array of pharmacological properties. rsc.orgtandfonline.com Its structural versatility and the relative ease of synthesis have made the THIQ scaffold a cornerstone for developing new therapeutic agents against a range of diseases. nih.govacs.org The heterocyclic motif is a key building block in the total synthesis of complex natural products and serves as a versatile template for creating libraries of novel compounds for biological screening. acs.orgacs.org

Evolution of Research Interests in 1,2,3,4-Tetrahydroisoquinolin-5-ol and its Analogs

Research interest in the tetrahydroisoquinoline core began over four decades ago with the isolation and characterization of complex antitumor antibiotics from natural sources. rsc.orgnih.gov This initial focus on natural products laid the groundwork for a broader exploration of the therapeutic potential of the THIQ scaffold. Over time, research has evolved from the study of naturally occurring alkaloids to the rational design and synthesis of novel THIQ derivatives with tailored biological activities. nih.gov

While specific research focusing exclusively on this compound is limited in the published literature, extensive studies have been conducted on its analogs. The evolution of this research field can be seen as a progression towards creating molecules with higher potency and selectivity for specific biological targets. For instance, early work may have identified broad cytotoxic effects, whereas more recent studies have focused on developing THIQ derivatives as selective inhibitors of enzymes like phosphodiesterase 4 (PDE4) or as specific ligands for receptors such as the dopamine (B1211576) D3 and serotonin (B10506) 5-HT1A receptors. nuph.edu.uanih.govnih.gov

The development of synthetic methodologies, such as the Pictet-Spengler and Bischler-Napieralski reactions, has been crucial in advancing the field, allowing for the creation of a diverse range of substituted THIQ analogs. rsc.orgorganic-chemistry.org This has enabled scientists to conduct detailed structure-activity relationship (SAR) studies, which investigate how different functional groups on the THIQ core influence its biological activity. rsc.orgnuph.edu.ua For example, a recent study detailed a novel method for synthesizing N-aryl-1,2,3,4-tetrahydroisoquinolines, including a 5-hydroxy derivative, showcasing the continued interest in creating new pathways to access this versatile scaffold. thieme-connect.com

Overview of Therapeutic Potential and Biological Relevance of this compound Derivatives

The therapeutic potential of derivatives based on the 1,2,3,4-tetrahydroisoquinoline scaffold is remarkably broad, spanning a wide range of diseases. The biological relevance of this class of compounds is underscored by the diverse mechanisms through which they exert their effects. rsc.orgnih.gov

THIQ derivatives have been extensively investigated for their anticancer properties. tandfonline.comnih.gov They have been shown to act through various mechanisms, including the inhibition of tumor cell proliferation, the induction of apoptosis (programmed cell death), and the interruption of cell migration. nih.govnih.gov Some analogs function as inhibitors of ABC transporters, which are proteins associated with multidrug resistance (MDR) in cancer cells, a major hurdle in chemotherapy. nih.gov

In the realm of neurodegenerative disorders , THIQ derivatives have shown promise as potential treatments for conditions like Alzheimer's disease. nih.gov Their neuroprotective effects are attributed to antioxidative and anti-inflammatory properties, as well as the ability to modulate signaling pathways that are altered in the disease state. nih.gov Furthermore, various THIQ derivatives have been developed as potent and selective ligands for dopamine and serotonin receptors, indicating their potential use in treating a variety of central nervous system disorders. nih.govnih.gov

The biological activities of THIQ analogs also include significant antimicrobial effects. rsc.org Researchers have synthesized and tested derivatives that show potent activity against bacteria (including mycobacterium species responsible for tuberculosis), fungi, and viruses (including HIV). rsc.orgrsc.orgresearchgate.net Other reported therapeutic applications include anti-inflammatory, anticonvulsant, and antiprotozoal activities. rsc.orgnih.govresearchgate.net

The following table provides an overview of the diverse biological activities reported for various derivatives of the 1,2,3,4-tetrahydroisoquinoline scaffold.

| Biological Activity | Specific Target / Mechanism | Reference(s) |

| Anticancer | Inhibition of cell proliferation, apoptosis induction, KRas inhibition | tandfonline.com, nih.gov, nih.gov |

| Multidrug Resistance (MDR) Reversal | Inhibition of ABC transporter proteins (e.g., P-glycoprotein) | nih.gov |

| Anti-Alzheimer's Disease | Neuroprotective, anti-inflammatory, and antioxidative properties | nih.gov |

| Dopamine D3 Receptor Ligands | Selective antagonists for potential antipsychotic applications | nih.gov, |

| Serotonin 5-HT1A Receptor Ligands | Agonist/partial agonist activity for CNS applications | nih.gov |

| Antimicrobial | Activity against bacteria, fungi, and viruses | rsc.org, rsc.org, researchgate.net |

| Anti-inflammatory | Inhibition of inflammatory pathways | rsc.org, nih.gov |

| Anticonvulsant | Activity in models of epilepsy | nuph.edu.ua, researchgate.net |

This broad spectrum of activity solidifies the standing of the 1,2,3,4-tetrahydroisoquinoline skeleton as a pharmacologically important structure in the ongoing search for new and effective therapeutic agents.

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h1-3,10-11H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZHCCXUVSEGAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553061 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102877-50-9 | |

| Record name | 1,2,3,4-Tetrahydro-5-isoquinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102877-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 1,2,3,4 Tetrahydroisoquinolin 5 Ol and Substituted Derivatives

Established Chemical Synthesis Approaches to the Tetrahydroisoquinoline Core

Classic methodologies for constructing the tetrahydroisoquinoline core have been refined over decades and remain fundamental in organic synthesis. These approaches often involve the formation of a key imine or iminium ion intermediate followed by an intramolecular cyclization.

Pictet-Spengler Condensation and its Variants in 1,2,3,4-Tetrahydroisoquinoline (B50084) Synthesis

First reported in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction is a cornerstone for synthesizing tetrahydroisoquinolines. thermofisher.comwikipedia.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org The mechanism proceeds through the formation of a Schiff base, which upon protonation, generates an electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic attack on the aromatic ring to form the new heterocyclic ring. jk-sci.comyoutube.com A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product. jk-sci.com

The success of the Pictet-Spengler reaction is highly dependent on the nature of the aromatic ring. Electron-donating substituents on the β-arylethylamine enhance the nucleophilicity of the aromatic ring, facilitating the cyclization under milder conditions. jk-sci.com For instance, the presence of two alkoxy groups can enable the reaction to proceed at physiological pH. jk-sci.com Conversely, less nucleophilic aromatic systems may require stronger acids and higher temperatures to achieve good yields. wikipedia.org

Variants of the Pictet-Spengler reaction have been developed to broaden its scope and improve its efficiency. For example, using N-acyliminium ions, which are more powerful electrophiles, allows for the cyclization of less activated aromatic rings under milder conditions. wikipedia.org Asymmetric Pictet-Spengler reactions, employing chiral auxiliaries or catalysts, have also been extensively developed to produce enantiomerically enriched tetrahydroisoquinolines. wikipedia.org

| Feature | Description | References |

|---|---|---|

| Reactants | β-Arylethylamine and an aldehyde or ketone. | wikipedia.orgjk-sci.com |

| Catalyst | Protic acids (e.g., HCl, H₂SO₄) or Lewis acids. | thermofisher.comjk-sci.com |

| Key Intermediate | Iminium ion. | wikipedia.orgyoutube.com |

| Driving Force | Electrophilicity of the iminium ion. | wikipedia.org |

| Aromatic Ring Requirement | Electron-donating groups facilitate the reaction. | wikipedia.orgjk-sci.com |

Bischler-Napieralski Cyclization Followed by Reduction

The Bischler-Napieralski reaction is another classical method for the synthesis of isoquinoline (B145761) derivatives, which can then be reduced to the desired tetrahydroisoquinolines. This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent in acidic conditions. nrochemistry.comwikipedia.org Commonly used condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). nrochemistry.comwikipedia.orgorganic-chemistry.org

The reaction mechanism is believed to proceed through one of two primary pathways. One involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds via a nitrilium ion intermediate. nrochemistry.com The choice of reaction conditions can influence which mechanistic pathway is favored. nrochemistry.com The cyclization step is an intramolecular electrophilic aromatic substitution, and therefore, the reaction is most effective when the aromatic ring is substituted with electron-donating groups. nrochemistry.comjk-sci.com

The initial product of the Bischler-Napieralski reaction is a 3,4-dihydroisoquinoline (B110456). nrochemistry.comorganic-chemistry.org To obtain the corresponding 1,2,3,4-tetrahydroisoquinoline, a subsequent reduction step is necessary. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄). nrochemistry.com

| Step | Description | Reagents | References |

|---|---|---|---|

| Cyclization | Intramolecular cyclization of a β-arylethylamide. | POCl₃, P₂O₅, PPA | nrochemistry.comwikipedia.orgorganic-chemistry.org |

| Product of Cyclization | 3,4-Dihydroisoquinoline. | - | nrochemistry.com |

| Reduction | Reduction of the dihydroisoquinoline to a tetrahydroisoquinoline. | NaBH₄ | nrochemistry.com |

Pomeranz-Fritsch-Bobbitt Reaction and its Modifications for 1,2,3,4-Tetrahydroisoquinoline Production

The Pomeranz-Fritsch reaction, discovered in 1893, provides a route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comwikipedia.org The starting benzalaminoacetal is typically formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com

A significant modification by Bobbitt allows for the synthesis of 1,2,3,4-tetrahydroisoquinolines. thermofisher.combeilstein-journals.org In the Pomeranz-Fritsch-Bobbitt (PFB) reaction, the intermediate iminoacetal is reduced to an aminoacetal before the cyclization step. nih.govbeilstein-journals.org This subsequent acid-catalyzed cyclization of the aminoacetal yields the tetrahydroisoquinoline ring system. thermofisher.comwikipedia.org The Bobbitt modification often utilizes a lower acid concentration, which can help to minimize the formation of side products. nih.govbeilstein-journals.org

The PFB reaction has been applied to the synthesis of various substituted tetrahydroisoquinolines, including those with hydroxyl groups. researchgate.netbeilstein-journals.org The regiochemical outcome of the cyclization is influenced by the electronic effects of the substituents on the aromatic ring. nih.gov While the PFB reaction has been widely used for activated aromatic systems, its application to non-activated or deactivated systems has also been explored, sometimes requiring stronger acids like perchloric acid (HClO₄). nih.govbeilstein-journals.org

| Reaction | Key Intermediate | Final Product | References |

|---|---|---|---|

| Pomeranz-Fritsch | Benzalaminoacetal (imine) | Isoquinoline | thermofisher.comwikipedia.org |

| Pomeranz-Fritsch-Bobbitt | Aminoacetal | 1,2,3,4-Tetrahydroisoquinoline | nih.govthermofisher.combeilstein-journals.org |

Reductive Amination Strategies for 1,2,3,4-Tetrahydroisoquinoline Ring Formation

Reductive amination is a versatile and powerful method for forming carbon-nitrogen bonds and can be employed to construct the tetrahydroisoquinoline ring. masterorganicchemistry.comorganic-chemistry.org This strategy can be applied in an intramolecular fashion to form the heterocyclic ring. rsc.org

One common approach involves the intramolecular reductive amination of an amino-aldehyde or amino-ketone precursor. The reaction proceeds through the in situ formation of a cyclic iminium ion, which is then reduced to the corresponding tertiary amine of the tetrahydroisoquinoline ring. harvard.edu Various reducing agents can be used, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is also a highly effective and selective reagent for this transformation. masterorganicchemistry.comharvard.edu

An alternative intermolecular approach involves the reductive amination of a pre-formed tetrahydroisoquinoline with an aldehyde or ketone to introduce substituents on the nitrogen atom. thieme-connect.com This method is useful for diversifying the tetrahydroisoquinoline scaffold. Catalytic systems, such as those based on iridium, have been developed for asymmetric reductive amination, enabling the synthesis of chiral tetrahydroisoquinolines. rsc.orgnih.gov

Contemporary Chemical Synthesis Techniques for Diversification and Functionalization

Modern synthetic methods aim to increase the efficiency and diversity of tetrahydroisoquinoline synthesis, often through the use of multicomponent reactions that allow for the rapid assembly of complex molecules.

Multicomponent Reaction (MCR) Approaches to 1,2,3,4-Tetrahydroisoquinoline Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. tandfonline.comacs.org MCRs are advantageous due to their atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds rapidly. tandfonline.com

Several MCRs have been developed for the synthesis of functionalized tetrahydroisoquinolines. For example, a three-component reaction of a dihydroisoquinoline, an isocyanide, and benzyl (B1604629) chloroformate can produce 1,2,3,4-tetrahydroisoquinoline-1-carboxamides. tandfonline.com Another reported MCR involves the reaction of carboxylic acids, alkynyl ethers, and dihydroisoquinolines to yield complex tetrahydroisoquinoline structures. acs.org These MCRs provide a powerful tool for creating libraries of substituted tetrahydroisoquinolines for various applications.

| Reactants | Product Type | Reference |

|---|---|---|

| Dihydroisoquinoline, Isocyanide, Benzyl chloroformate | 1,2,3,4-Tetrahydroisoquinoline-1-carboxamide | tandfonline.com |

| Carboxylic acid, Alkynyl ether, Dihydroisoquinoline | Substituted 1,2,3,4-Tetrahydroisoquinoline | acs.org |

Palladium-Catalyzed Coupling and Cyclization Reactions in 1,2,3,4-Tetrahydroisoquinoline Synthesis

Palladium-catalyzed reactions are pivotal in the synthesis of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, offering efficient routes to diverse derivatives. These methods often involve C-H activation and annulation strategies, providing access to compounds that are otherwise challenging to prepare.

A notable application is the palladium-catalyzed C–H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters. This approach yields various substituted 3,4-dihydroisoquinolin-1(2H)-ones with good yields and high regioselectivity under relatively mild conditions. mdpi.com The proposed mechanism initiates with the coordination of palladium(II) to the N-methoxybenzamide, followed by N-metalation and C–H activation to form a five-membered cyclopalladated intermediate. Subsequent coordination and insertion of the allenoic acid ester lead to an intermediate that undergoes reductive elimination to afford the product and a Pd(0) species, which is then reoxidized to Pd(II) to complete the catalytic cycle. mdpi.com

Furthermore, palladium catalysis facilitates the synthesis of THIQ derivatives from primary amines through the cyclization of 2-phenylethylamine derivatives. This method overcomes the challenges associated with the high reactivity and strong coordination of primary amines to metal catalysts by utilizing sterically hindered primary amines. The process involves a C-H activated carbon's conjugated addition to a phenyl vinyl sulfone, which introduces the necessary carbon atom to form the THIQ skeleton.

Stereodivergent synthesis of chiral THIQs has also been achieved using palladium-catalyzed [4+2] cycloaddition reactions. By employing different chiral ligands, it is possible to assemble multiple contiguous stereocenters with high diastereo- and enantioselectivity from the same starting materials. nih.gov For instance, the reaction of vinyl benzoxazinanones with α-arylidene succinimides, through effective ligand control, can produce various diastereomers of spiro compounds. nih.gov

The following table summarizes key palladium-catalyzed reactions for the synthesis of THIQ derivatives.

| Reaction Type | Starting Materials | Catalyst System | Key Features |

| C-H Activation/Annulation | N-methoxybenzamides, 2,3-allenoic acid esters | Pd(II) catalyst | High regioselectivity, mild conditions mdpi.com |

| Cyclization of Primary Amines | Sterically hindered 2-phenylethylamine derivatives, phenyl vinyl sulfone | Pd(II) catalyst | Overcomes challenges of primary amine coordination |

| [4+2] Cycloaddition | Vinyl benzoxazinanones, α-arylidene succinimides | Pd catalyst with chiral ligands | Stereodivergent synthesis, high enantioselectivity nih.gov |

Grignard-Mediated Synthesis of 1-Substituted 1,2,3,4-Tetrahydroisoquinolines

Grignard reagents are instrumental in the synthesis of 1-substituted and 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines, providing a versatile method for introducing a variety of substituents at the C-1 position.

One effective strategy involves the reaction of ketoamides with organomagnesium compounds, followed by cyclization. nih.gov This approach allows for the synthesis of a series of 1-monosubstituted and 1,1-disubstituted THIQs in high yields. The cyclization step is typically facilitated by a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA). nih.gov

For the synthesis of 1-(substituted-benzyl)-1,2,3,4-tetrahydroisoquinolines, Grignard conditions can be optimized for the coupling of a 3,4-dihydroisoquinoline head with various substituted benzyl chloride tails. researchgate.net A successful procedure involves stirring magnesium turnings, iodine crystals, and a few drops of 1,2-dibromoethane (B42909) in THF with the substituted benzyl chloride at low temperatures (e.g., -10°C), followed by the addition of the 3,4-dihydroisoquinoline at a lower temperature (e.g., -80°C). This method has been shown to produce benzyl-tetrahydroisoquinolines in good yields (62-86%). researchgate.net

The addition of Grignard reagents to N-acylisoquinolinium ions also represents a key step in the asymmetric synthesis of 1-substituted THIQs. clockss.org The diastereoselectivity of these addition reactions can be influenced by the nature of the organometallic reagent, with organozinc reagents sometimes offering improved stereoselectivities compared to their Grignard counterparts. clockss.org

Below is a table summarizing the use of Grignard reagents in THIQ synthesis.

| Starting Materials | Grignard Reagent Type | Key Reaction Steps | Product Type | Yields |

| Ketoamides | Various organomagnesium compounds | Interaction with ketoamide, acid-catalyzed cyclization | 1,1-disubstituted THIQs | High nih.gov |

| 3,4-Dihydroisoquinoline, substituted benzyl chlorides | Substituted benzylmagnesium chlorides | Coupling at C-1 | 1-(substituted-benzyl)-THIQs | 62-86% researchgate.net |

| N-acylisoquinolinium ions | Arylmagnesium bromides | Nucleophilic addition | 1-substituted N-acyl-1,2-dihydroisoquinolines | Good clockss.org |

Lithiation and Alkylation Strategies for Regioselective Functionalization

Directed lithiation followed by electrophilic quench is a powerful strategy for the regioselective functionalization of the 1,2,3,4-tetrahydroisoquinoline nucleus. This method allows for the introduction of substituents at specific positions, which is crucial for structure-activity relationship studies.

The regioselectivity of lithiation can be controlled by the choice of substrate and reaction conditions. For instance, in N-Boc-3-phenyltetrahydroisoquinoline, lithiation with n-butyllithium (nBuLi) can occur at either C-1 or C-3. whiterose.ac.uk The ratio of the resulting regioisomers is influenced by the temperature, which affects the rate of rotation of the carbamate (B1207046) group. At lower temperatures (e.g., -78°C), the ratio of products from lithiation at C-1 versus C-3 is close to the ratio of carbamate rotamers, while at higher temperatures (e.g., -50°C), higher selectivity for the less sterically hindered C-1 position is observed. whiterose.ac.uk The organolithium intermediates can then be trapped with various electrophiles, such as D₂O or alkyl halides, to yield the corresponding substituted THIQs. whiterose.ac.uk

An alternative to Grignard synthesis for certain 1-substituted THIQs involves the lithiation of N-benzoyl-1,2,3,4-tetrahydroisoquinoline followed by alkylation. This approach has proven successful for preparing derivatives that are obtained in low yields using Grignard reagents, such as those with benzyloxybenzyl and hydroxybenzyl substituents. researchgate.net

Furthermore, a flow-microreactor-mediated synthesis of THIQs has been developed, starting from a laterally lithiated aziridine (B145994). nih.gov Thermal isomerization of the lithiated aziridine generates a tetrahydroisoquinoline lithiated at C-4, which can then be functionalized. The precise temperature control afforded by the microreactor system allows for a fast, efficient, and reproducible synthesis. nih.gov

Directed lithiation is a general and convenient method for modifying various aromatic and heterocyclic ring systems, including quinolines. researchgate.net The process involves the use of an alkyllithium reagent in an anhydrous solvent at low temperatures to generate a lithium intermediate, which is then reacted in situ with an electrophile. researchgate.net

| Substrate | Lithiation Conditions | Key Findings | Product |

| N-Boc-3-phenyltetrahydroisoquinoline | nBuLi, -78°C to -50°C | Temperature-dependent regioselectivity (C-1 vs. C-3) whiterose.ac.uk | 1- and 3-substituted THIQs whiterose.ac.uk |

| N-benzoyl-1,2,3,4-tetrahydroisoquinoline | Not specified | Alternative to low-yield Grignard reactions researchgate.net | 1-substituted THIQs researchgate.net |

| Laterally lithiated arylaziridine | Flow-microreactor, thermal isomerization | Generates C-4 lithiated THIQ nih.gov | Functionalized THIQs nih.gov |

One-Pot and Environmentally Benign Synthetic Procedures for 1,2,3,4-Tetrahydroisoquinoline Analogs

The development of one-pot and environmentally friendly synthetic methods for 1,2,3,4-tetrahydroisoquinoline (THIQ) analogs is a significant area of research, aiming to improve efficiency and reduce waste. These strategies often combine multiple reaction steps into a single process, avoiding the need for isolation and purification of intermediates.

A chemoenzymatic one-pot process has been developed for the synthesis of THIQs starting from benzylic alcohols and an amino alcohol like m-tyramine. mdpi.com This method utilizes a laccase/TEMPO system for the initial oxidation of benzylic alcohols to the corresponding aldehydes. These aldehydes then undergo a phosphate (B84403) salt-mediated Pictet-Spengler reaction with the amino alcohol in the same pot. The process is conducted in a phosphate buffer, offering a straightforward and environmentally benign route to a library of 12 different THIQs with yields up to 87%. mdpi.com

Multi-component reactions (MCRs) are another powerful tool for the one-pot synthesis of highly functionalized THIQs. For example, a three-component reaction of aromatic aldehydes, N-methyl piperidin-4-one, and malononitrile (B47326) under solvent-free conditions yields 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles in high yields (85–97%). nih.govresearchgate.net Similarly, a one-pot synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives has been achieved through an MCR of 1-alkylpiperidin-4-one, malononitrile, and β-nitro styrene. nih.govresearchgate.net

Domino reactions also contribute to efficient one-pot syntheses. A three-component synthesis involving 2-bromophenethylsulfonamide, acryloyl chloride, and a primary or secondary amine affords functionalized THIQ derivatives via domino Heck–aza-Michael reactions with moderate to excellent yields (28–97%). nih.govresearchgate.net Furthermore, a one-pot, four-component enantioselective synthesis of 1,3,4-substituted THIQ analogs has been developed using a synergistic catalytic system of a ruthenium complex and a chiral Brønsted acid. nih.gov

A one-pot Friedel-Crafts reaction provides a convenient route to N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines from 1-hydroxymethylbenzotriazole, a 2-phenylethylamine, and AlCl₃ at room temperature. researchgate.net This method is an improvement over the two-step procedure and yields crystalline products in good to excellent yields. researchgate.net

| Methodology | Starting Materials | Key Features | Yields |

| Chemoenzymatic One-Pot Process | Benzylic alcohols, m-tyramine | Laccase/TEMPO oxidation, phosphate-mediated Pictet-Spengler reaction, aqueous buffer mdpi.com | Up to 87% mdpi.com |

| Three-Component MCR | Aromatic aldehydes, N-methyl piperidin-4-one, malononitrile | Solvent-free conditions nih.govresearchgate.net | 85–97% nih.govresearchgate.net |

| Three-Component Domino Reaction | 2-bromophenethylsulfonamide, acryloyl chloride, primary/secondary amine | Domino Heck–aza-Michael reactions nih.govresearchgate.net | 28–97% nih.govresearchgate.net |

| One-Pot Friedel-Crafts Reaction | 1-hydroxymethylbenzotriazole, 2-phenylethylamine, AlCl₃ | Room temperature, convenient researchgate.net | Good to excellent researchgate.net |

Cross-Dehydrogenative Coupling (CDC) in Tetrahydroisoquinoline Functionalization

Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy for the direct functionalization of C-H bonds, thereby streamlining the synthesis of complex molecules like 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives. This approach avoids the need for pre-functionalization of the starting materials, reducing chemical waste. benthamdirect.com

Transition metal-catalyzed CDC reactions are particularly effective for the C1-functionalization of THIQs. benthamdirect.com Copper-promoted CDC reactions have been extensively studied, where the α-Csp³-H bond adjacent to the nitrogen atom in THIQs is activated. This is followed by dehydrogenative coupling with various partners such as alkynes, alkanes, and alkenes to form new Csp-Csp³, Csp³-Csp³, and Csp³-Csp² bonds, respectively, leading to optically active C1-substituted THIQs. benthamdirect.com

Iron-mediated CDC also provides a compelling route for the diversification of C1-substituted THIQs. For instance, the regioselective coupling of unactivated allenes and THIQs can be achieved through the in-situ formation of a nucleophilic organometallic species via iron-assisted allenic C-H deprotonation. This species then adds to a dihydroisoquinolinium electrophile, which is generated from the THIQ by hydride abstraction.

Aza-Henry reactions, a type of CDC, have been successfully applied to the oxidative α-functionalization of 2-aryl-1,2,3,4-tetrahydroisoquinolines. acs.org Using a heterogeneous nanocatalyst of copper nanoparticles on silica-coated maghemite, N-aryl THIQs can be coupled with nitromethane (B149229) as a pro-nucleophile. acs.org

Furthermore, nickel-catalyzed CDC has been developed for the functionalization of N-heterocycle C(sp³)–H bonds using aldehydes as coupling partners to produce ketone derivatives. nih.gov This method employs an unusual combination of di-tert-butyl peroxide as an oxidant and zinc metal as a reductant, and proceeds via a cross-selective coupling of α-amino radicals and acyl radicals. nih.gov

| Catalyst System | Coupling Partners | Key Features |

| Copper-promoted | Alkynes, alkanes, alkenes | Enantio-, regio-, and stereoselective C1-functionalization benthamdirect.com |

| Iron-mediated | Unactivated allenes | Quick assembly and diversification of C1-substituted THIQs |

| Copper Nanoparticles/MagSilica | Nitromethane (aza-Henry reaction) | Heterogeneous, magnetically recoverable catalyst acs.org |

| Nickel-catalyzed | Aldehydes | Forms ketone derivatives via C(sp³)–H acylation nih.gov |

| Simple Copper or Iron catalysts | Indoles, pyrroles, electron-rich arenes | Facile synthesis of 1-(3-indolyl)-THIQs, tolerates unprotected THIQs nih.gov |

Chemoenzymatic and Biocatalytic Pathways for Enantioselective 1,2,3,4-Tetrahydroisoquinolin-5-ol Synthesis

Enzyme-Catalyzed Kinetic Resolution for Chiral 1,2,3,4-Tetrahydroisoquinoline Analogs

Enzyme-catalyzed kinetic resolution is a powerful strategy for obtaining enantiomerically enriched 1,2,3,4-tetrahydroisoquinoline (THIQ) analogs. wikipedia.org This method relies on the differential reaction rates of two enantiomers in a racemic mixture with an enzyme, resulting in the selective transformation of one enantiomer while leaving the other unreacted. wikipedia.org

One-pot chemoenzymatic cascades have been developed for the asymmetric synthesis of THIQ alkaloids. nih.gov For example, a Pictet-Spenglerase, norcoclaurine synthase (NCS), can be used to catalyze the Pictet-Spengler reaction between dopamine (B1211576) and an aldehyde. This enzymatic step can be followed by a chemical cyclization in the same pot to generate THIAs with high atom economy and in high yields. nih.gov The use of wild-type Thalictrum flavum NCS (TfNCS) with dopamine analogues and an aldehyde has been shown to produce the corresponding THIAs as single regioisomers with high enantiomeric excess (e.g., 93% ee). nih.gov

Enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines (DHIQs) to the corresponding chiral THIQs can also be achieved through enzymatic catalysis. nih.gov This biocatalytic approach offers a green and efficient alternative to traditional chemical methods.

Kinetic resolution can also be applied to intermediates in THIQ synthesis. For instance, planar-chiral 4-dimethylaminopyridine (B28879) (DMAP) catalysts, which are synthetic, have been effective in the kinetic resolution of propargylic alcohols, which can be precursors to more complex molecules. wikipedia.org

The development of dynamic kinetic resolution (DKR) processes further enhances the utility of these methods. In DKR, the less reactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomerically pure product. Chemoenzymatic DKR processes combine the high selectivity of enzymes with the racemization capabilities of metal catalysts. wikipedia.org

| Enzymatic/Biocatalytic Method | Enzyme/Catalyst | Substrate(s) | Product | Key Features |

| One-Pot Chemoenzymatic Cascade | Norcoclaurine Synthase (NCS) | Dopamine analogues, aldehyde | Chiral THIQ alkaloids | High atom economy, high yield, high enantiomeric excess nih.gov |

| Enzymatic Kinetic Resolution | Not specified | Racemic THIQ precursors | Enantiomerically enriched THIQs | Selective transformation of one enantiomer wikipedia.org |

| Enantioselective Reduction | Not specified | 1-substituted-3,4-dihydroisoquinolines | Chiral 1-substituted-THIQs | Biocatalytic, green chemistry nih.gov |

Biocatalytic Deracemization Strategies

The synthesis of enantiomerically pure chiral amines, such as 1,2,3,4-tetrahydroisoquinolines (THIQs), is of significant interest in pharmaceutical development. Deracemization, a process that converts a racemic mixture into a single enantiomer with a theoretical maximum yield of 100%, presents an efficient alternative to classical resolution methods. Biocatalytic deracemization strategies, which employ enzymes to achieve stereoinversion, are particularly powerful due to their high selectivity and operation under mild conditions.

A prominent strategy for the deracemization of carboxyl-substituted THIQs involves a one-pot biocatalytic redox cascade. This approach utilizes a combination of a D-amino acid oxidase (DAAO) and a reductase enzyme. The DAAO selectively oxidizes the D-enantiomer of the racemic THIQ carboxylic acid to the corresponding imine. Subsequently, a stereoselective reductase reduces the imine intermediate to the desired S-enantiomer. This process effectively converts the unwanted D-enantiomer into the desired S-enantiomer, leading to a high yield of the enantiopure product.

For instance, a fully biocatalytic method has been developed for the deracemization of various racemic 1-carboxyl substituted THIQs. rsc.org This system combines D-amino acid oxidase from Fusarium solani (FsDAAO) with a Δ1-piperidine-2-carboxylate/Δ1-pyrrolidine-2-carboxylate reductase from Pseudomonas putida KT2440 (PpDpkA). rsc.org In this cascade, FsDAAO oxidizes the (R)-1-carboxyl-substituted THIQ, which is then reduced by PpDpkA to the corresponding (S)-enantiomer. rsc.org This one-pot method achieves high conversions (>99%) and excellent enantiomeric excess (>99% ee) for the (S)-enantiomers. rsc.org A preparative-scale biotransformation of racemic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid using this method yielded the (S)-enantiomer with an 89% isolated yield and >99% ee. rsc.org This biocatalytic approach circumvents the need for a large excess of a nonselective chemical reducing agent, which was a drawback of earlier chemo-enzymatic methods. rsc.org

Enzymatic Cascade Reactions for Stereocomplementary 1,2,3,4-Tetrahydroisoquinoline Synthesis

Enzymatic cascade reactions offer an elegant and efficient methodology for the synthesis of complex molecules like THIQs from simple precursors in a one-pot setup. These cascades combine multiple enzymatic steps, and sometimes chemo-catalytic steps, sequentially to build molecular complexity, minimize purification of intermediates, and reduce waste.

One-pot chemoenzymatic cascades have been developed for the C(1)-functionalization of THIQs. An example involves an initial oxidation catalyzed by a monoamine oxidase (MAO-N) variant to generate an achiral 3,4-dihydroisoquinoline (DHIQ) intermediate. acs.org This is followed by a chemical carbon-carbon bond-forming step, such as a Lewis acid-catalyzed allylation, to produce a racemic C(1)-substituted THIQ. acs.org To achieve stereoselectivity, the cascade can be further coupled with an imine reductase (IRED) for the asymmetric reduction of the DHIQ intermediate. acs.org

Multi-enzyme processes have been established to produce substituted THIQs, starting from renewable resources like substituted benzoic acids. rsc.org One such process for a 1,3,4-substituted THIQ begins with the reduction of 3-hydroxybenzoic acid to 3-hydroxybenzaldehyde, catalyzed by a carboxylate reductase (CAR). rsc.org This aldehyde then undergoes further enzymatic transformations, including reactions catalyzed by transaminases, to form the final product with high yield and isomeric purity. rsc.org These multi-enzyme systems can be conducted using either purified enzymes or whole-cell biocatalysts, with the latter often showing superior performance and allowing for higher substrate loads. rsc.org

Furthermore, enzymatic cascades can be designed to be stereodivergent, enabling the synthesis of either the (S)- or (R)-enantiomer of a target amine from a racemic precursor. nih.gov For the conversion of a racemic alcohol to a chiral amine, a cascade can be constructed using two enantio-complementary alcohol dehydrogenases, an oxidase for cofactor recycling, and either an (S)- or (R)-selective transaminase. nih.gov This strategy has been successfully applied to the synthesis of chiral amines, achieving good to excellent enantioselectivities. nih.gov

Application of Specific Biocatalysts in 1,2,3,4-Tetrahydroisoquinoline Chemistry

The synthesis of structurally diverse and stereochemically defined THIQs heavily relies on the application of specific and highly selective biocatalysts. Enzymes such as D-amino acid oxidases, lipases, and imine reductases have proven to be invaluable tools in this field.

D-amino acid oxidase (DAAO)

D-amino acid oxidase is a key enzyme in deracemization strategies for α-amino acids, including cyclic structures like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. nih.govrsc.org In a typical deracemization process, DAAO selectively oxidizes the D-enantiomer of the amino acid to the corresponding α-imino acid. rsc.org This intermediate can then be non-selectively reduced back to the racemic amino acid by a chemical reducing agent like sodium cyanoborohydride or sodium borohydride, or stereoselectively reduced to the L-enantiomer by another enzyme. rsc.orgrsc.org By coupling the DAAO-catalyzed oxidation with a suitable reduction step, a racemic mixture can be converted into a single, desired enantiomer. rsc.orgrsc.org For example, the combination of porcine kidney DAAO with a hydride reducing agent has been used for the deracemization of various α-amino acids. rsc.org In a more advanced biocatalytic cascade, D-amino acid oxidase from Fusarium solani M-0718 (FsDAAO) has been paired with a reductase from Pseudomonas putida for the one-pot deracemization of 1-carboxyl-substituted THIQs, yielding the (S)-enantiomers with high conversion and enantiomeric excess. rsc.org

Lipases

Lipases are widely used for the kinetic resolution of racemic amines and alcohols through enantioselective acylation or hydrolysis. nih.gov In the context of THIQ chemistry, lipases can catalyze the N-acylation of the secondary amine in the THIQ core.

An efficient chemoenzymatic route for producing enantiopure (R)-salsolinol was developed using Candida antarctica lipase (B570770) A (CALA). researchgate.netbit.edu.cn This enzyme catalyzed the enantioselective N-acylation of racemic 1-methyl-6,7-dimethoxy-1,2,3,4-THIQ. researchgate.net Using phenyl allyl carbonate as the acyl donor in toluene, the reaction yielded the (R)-carbamate and the unreacted (S)-amine, both with excellent enantiomeric excess (98%) and a good yield of 50%. researchgate.net Similarly, Candida antarctica lipase B (CAL-B) has been employed in the dynamic kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ethyl ester. researchgate.net This method, involving the enantioselective hydrolysis of the ester, allowed for the preparation of the (R)-acid with 96% ee and an 80% isolated yield. researchgate.net

Table 1: Lipase-Catalyzed Resolution of Tetrahydroisoquinoline Derivatives

| Enzyme | Substrate | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Candida antarctica lipase A (CALA) | (±)-1-methyl-6,7-dimethoxy-1,2,3,4-THIQ | Enantioselective N-acylation | Yielded (R)-carbamate and (S)-amine with 98% ee and 50% yield. | researchgate.net |

| Candida antarctica lipase B (CAL-B) | (±)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ethyl ester | Dynamic kinetic resolution (hydrolysis) | Produced (R)-acid with 96% ee and 80% isolated yield. | researchgate.net |

| Candida rugosa lipase | (±)-1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Asymmetric acylation | High enantioselectivity (E >200) observed with phenyl allyl carbonate. | researchgate.net |

Imine Reductases (IREDs)

Imine reductases are NADPH-dependent enzymes that catalyze the stereoselective reduction of imines to amines, making them highly valuable for the synthesis of chiral THIQs from their corresponding 3,4-dihydroisoquinoline (DHIQ) precursors. documentsdelivered.comnih.govresearchgate.net Genome mining has revealed a large number of novel IREDs with diverse activities and substrate specificities. documentsdelivered.comnih.gov

Several IREDs have been screened for their ability to reduce a series of DHIQs, demonstrating high stereoselectivity and yielding THIQs in high yields (>90%), particularly when coupled with a cofactor regeneration system like glucose-6-phosphate dehydrogenase. documentsdelivered.comnih.gov For example, specific IREDs were selected for the reduction of various substituted DHIQs, producing the corresponding (R)- or (S)-THIQs with excellent enantiomeric excess (>99% ee). researchgate.net Furthermore, protein engineering has been used to expand the substrate scope of IREDs. The imine reductase IR45 was engineered to efficiently and stereoselectively convert 1-phenyl and 1-benzyl substituted DHIQs into the corresponding (S)-THIQs. rsc.org This engineered IRED was then integrated into an artificial biosynthetic pathway in E. coli along with other enzymes, leading to the efficient production of various plant THIQ alkaloids with 100% yield from the DHIQ precursors. rsc.org

Table 2: Application of Imine Reductases (IREDs) in Tetrahydroisoquinoline Synthesis

| Imine Reductase (IRED) | Substrate (DHIQ) | Product (THIQ) | Key Findings | Reference |

|---|---|---|---|---|

| Selected novel IREDs (pQR2601, pQR2612) | 1-substituted DHIQs | (R)-1-substituted THIQ, (S)-1-substituted THIQ | High yields (up to 98%) and excellent stereoselectivity (>99% ee) when coupled with a cofactor recycling system. | researchgate.net |

| Engineered IR45 | 1-phenyl and 1-benzyl 6,7-dimethoxy-DHIQs | (S)-Tetrahydroisoquinolines | Engineered enzyme showed significantly expanded substrate specificity. Achieved 100% yield from DHIQs in a whole-cell system. | rsc.org |

| Various IREDs | A series of dihydroisoquinolines | Tetrahydroisoquinolines (THIQs) | Screening of 29 novel IREDs revealed enzymes with high stereoselectivity and high yields (>90%). | documentsdelivered.comnih.gov |

Advanced Spectroscopic and Spectrometric Methods for Elucidation of Novel Derivatives and Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment and conformational analysis of 1,2,3,4-tetrahydroisoquinolin-5-ol and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of the parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084), distinct signals corresponding to the aromatic and aliphatic protons are observed. chemicalbook.com The protons on the benzene (B151609) ring typically appear in the range of δ 7.0-7.2 ppm. The protons of the heterocyclic ring show characteristic shifts: the benzylic protons at C1 are observed around δ 3.9-4.0 ppm, the protons at C3 are found near δ 3.0-3.1 ppm, and the protons at C4 are located around δ 2.7-2.8 ppm. chemicalbook.com The presence of the hydroxyl group at the 5-position in this compound will further influence the chemical shifts of the neighboring aromatic protons due to its electronic effects.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of their substituents. For instance, the aromatic carbons will have distinct shifts from the sp³-hybridized carbons of the tetrahydroisoquinoline ring.

Table 1: Representative ¹H NMR Chemical Shifts for the 1,2,3,4-Tetrahydroisoquinoline Scaffold

| Proton | Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 7.2 |

| C1-H | 3.9 - 4.0 |

| C3-H | 3.0 - 3.1 |

| C4-H | 2.7 - 2.8 |

Note: These are approximate ranges and can vary based on the solvent and substituents.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of this compound and its derivatives. nist.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the elemental composition of the molecular ion.

Electron ionization (EI) is a common ionization method used in MS. nih.gov The mass spectrum of 1,2,3,4-tetrahydroisoquinoline shows a molecular ion peak (M+) at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 133.19 g/mol . nist.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ions of tetrahydroisoquinolines are often unstable and undergo fragmentation to produce smaller, more stable ions. chemguide.co.uk A characteristic fragmentation of 1,2,3,4-tetrahydroisoquinoline involves the loss of a hydrogen atom to form a more stable dihydroisoquinolinium ion (m/z 132). researchgate.net Further fragmentation can occur, providing clues about the substitution pattern on the aromatic and heterocyclic rings. For derivatives of this compound, the fragmentation pathways will be influenced by the nature of the substituents. The presence of the hydroxyl group can lead to specific fragmentation patterns, such as the loss of a water molecule. The analysis of these fragmentation patterns is crucial for identifying unknown derivatives and reaction intermediates. chemguide.co.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nist.govchemicalbook.com The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. nist.govnist.govnist.gov

Key functional groups and their expected IR absorption ranges include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

N-H stretch: A moderate band around 3300-3500 cm⁻¹ indicates the secondary amine in the tetrahydroisoquinoline ring.

C-H stretch (aromatic): Absorption bands just above 3000 cm⁻¹ are due to the C-H bonds of the benzene ring.

C-H stretch (aliphatic): Bands just below 3000 cm⁻¹ arise from the C-H bonds of the saturated heterocyclic ring. libretexts.org

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

C-N stretch: Absorption in the 1250-1350 cm⁻¹ range is typical for aromatic amines.

C-O stretch: A band in the 1000-1260 cm⁻¹ region corresponds to the C-O bond of the phenolic hydroxyl group.

By analyzing the presence, position, and shape of these absorption bands, researchers can confirm the presence of the key functional groups in this compound and its derivatives. This information is particularly useful for monitoring reactions and confirming the successful introduction or modification of functional groups.

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) |

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| Aromatic C=C Stretch | 1450-1600 |

Techniques for Enantiomeric Purity Determination in Chiral this compound Research

Since this compound can exist as a pair of enantiomers if a substituent is present at a stereocenter, determining the enantiomeric purity is crucial in many research applications.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used techniques for separating and quantifying enantiomers. chromatographyonline.comresearchgate.net These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. nih.gov

A variety of CSPs are commercially available, and the selection of the appropriate column and mobile phase is critical for achieving successful enantioseparation. science.gov Polysaccharide-based CSPs, for example, have been shown to be effective for the separation of a wide range of chiral compounds. nih.gov The development of a robust chiral HPLC or GC method requires careful optimization of parameters such as the mobile phase composition, flow rate, and column temperature. Once separated, the enantiomers can be quantified by integrating the peak areas in the chromatogram.

Pre-column Derivatization for Diastereomer Resolution

An alternative approach to chiral separation involves pre-column derivatization. nih.gov In this method, the enantiomeric mixture of this compound is reacted with a chiral derivatizing agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral chromatography column. nanobioletters.com

Common chiral derivatizing agents include chiral acids, isocyanates, and chloroformates. The choice of derivatizing agent depends on the functional groups present in the analyte. After separation of the diastereomers by HPLC or GC, the enantiomeric purity of the original sample can be determined from the relative peak areas of the diastereomeric products.

Mechanistic Investigations of Reactions Involving 1,2,3,4 Tetrahydroisoquinolin 5 Ol and Its Derivatives

Elucidation of Reaction Pathways and Intermediate Species

The functionalization of 1,2,3,4-tetrahydroisoquinolines (THIQs) often proceeds through key intermediates such as iminium ions and radical cations. beilstein-journals.orgfrontiersin.org The formation of these species is a critical step that dictates the subsequent reaction pathway.

In many oxidative functionalization reactions, the initial step involves a single electron transfer (SET) from the nitrogen atom of the THIQ to an oxidizing agent, generating a radical cation. frontiersin.org This radical cation can then undergo further oxidation or hydrogen atom abstraction to form a stable and reactive N-acyl/sulfonyl iminium ion. frontiersin.org This iminium ion is a powerful electrophile that can be trapped by a wide range of nucleophiles, leading to the formation of C(1)-substituted THIQ derivatives. beilstein-journals.orgfrontiersin.org

For instance, in the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)-promoted oxidative C(sp³)–H functionalization of N-acyl/sulfonyl THIQs, the proposed mechanism involves the formation of a radical cation intermediate (A) via single electron transfer from the THIQ to DDQ. Subsequent hydrogen atom abstraction from this intermediate by the DDQ radical anion leads to the formation of the key N-acyl/sulfonyl iminium ion (B). frontiersin.org

Similarly, electrochemical oxidation of 1,2,3,4-tetrahydroisoquinoline (B50084) has been shown to proceed through a radical cation intermediate, which can then be deprotonated to form a neutral radical. researchgate.net This radical can then be further oxidized to an iminium ion. researchgate.net The direct observation of these transient intermediates, such as the radical cation, has been made possible through techniques like real-time nano-electrospray ionization mass spectrometry (nESI-MS). researchgate.net

In the context of the Pictet-Spengler reaction, a classic method for synthesizing THIQs, the mechanism involves the initial condensation of a phenylethylamine derivative with an aldehyde to form a Schiff base, which then generates an iminium ion upon activation with an acid. rsc.org This electrophilic iminium ion then undergoes an intramolecular electrophilic aromatic substitution to afford the cyclized THIQ product. rsc.org

Kinetic Studies of Elementary Reaction Steps

Kinetic studies provide valuable insights into the rates and mechanisms of individual steps within a reaction sequence. In the context of 1,2,3,4-tetrahydroisoquinoline chemistry, kinetic analyses have been employed to understand isomerization processes and to optimize reaction conditions.

For example, the isomerization of 1,2,3,4-tetrahydroisoquinoline to 5,6,7,8-tetrahydroisoquinoline (B1330172) over a Raney nickel catalyst has been studied kinetically. rsc.org These studies suggest a stepwise mechanism involving alternating dehydrogenation and hydrogenation steps, initiated by the dehydrogenation at the C-1 and N-2 positions to form 3,4-dihydroisoquinoline (B110456). rsc.org

Role of Catalysts and Reagents in Stereocontrol and Reaction Efficiency

Stereocontrol:

The development of enantioselective methods for the synthesis of chiral 1-substituted-THIQs is a significant area of research. rsc.org This is often achieved through the use of chiral catalysts or auxiliaries.

Chiral Catalysts: Asymmetric transfer hydrogenation of 1-aryl dihydroisoquinolines using arene/Ru/TsDPEN complexes provides access to enantioenriched tetrahydroisoquinolines. organic-chemistry.org Chiral thiourea (B124793) catalysts have also been successfully employed in combination with photoredox catalysis to achieve enantioselective alkylation of THIQs. nih.gov

Chiral Auxiliaries: The use of chiral auxiliaries, such as (1R,2S,5R)-(−)-menthyl-(S)-p-toluenesulfinate (Andersen reagent), allows for the synthesis of enantiopure THIQs via the Pictet-Spengler reaction. rsc.org

Reaction Efficiency:

The choice of catalyst and reagents significantly impacts the yield and rate of THIQ functionalization reactions.

Metal Catalysts: Copper and iron catalysts have been shown to be effective for the direct C-H functionalization of both protected and unprotected THIQs with various nucleophiles, including indoles and pyrroles. acs.orgnih.gov Copper(I) bromide has been used to catalyze the cross-dehydrogenative coupling of N-arylated THIQs with indoles. nih.gov

Oxidizing Agents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly efficient oxidant for the generation of N-acyl/sulfonyl iminium ions from THIQs. frontiersin.org Diethyl azodicarboxylate (DEAD) has been used as a metal-free mediator for the oxidative C1 arylation of THIQs with aryl Grignard reagents. organic-chemistry.org

The following table summarizes the role of various catalysts and reagents in the functionalization of THIQs:

| Catalyst/Reagent | Reaction Type | Role |

| Arene/Ru/TsDPEN | Asymmetric Transfer Hydrogenation | Enantioselective reduction of dihydroisoquinolines. organic-chemistry.org |

| Chiral Thiourea | Photoredox Alkylation | Enantioselective nucleophilic addition to iminium ions. nih.gov |

| Copper/Iron Catalysts | C-H Functionalization | Catalyzes the coupling of THIQs with nucleophiles. acs.orgnih.gov |

| DDQ | Oxidative C-H Functionalization | Efficient oxidant for generating iminium ions. frontiersin.org |

| DEAD | Oxidative C-H Arylation | Metal-free mediator for C-C bond formation. organic-chemistry.org |

Photoredox Catalysis and its Mechanistic Implications in 1,2,3,4-Tetrahydroisoquinoline Functionalization

Visible-light photoredox catalysis has emerged as a powerful and green technology for the functionalization of THIQs under mild conditions. beilstein-journals.org This methodology relies on the ability of a photocatalyst, upon excitation with visible light, to initiate single electron transfer processes, leading to the formation of reactive intermediates. clockss.orgnih.gov

The general mechanism for photoredox-catalyzed functionalization of N-substituted THIQs involves the following key steps:

Excitation: The photocatalyst (e.g., Ru(bpy)₃Cl₂ or an iridium complex) absorbs visible light and is promoted to an excited state. beilstein-journals.orgclockss.org

Electron Transfer: The excited photocatalyst can act as either an oxidant or a reductant. In the oxidative functionalization of THIQs, the excited photocatalyst typically oxidizes the THIQ via single electron transfer to generate a THIQ radical cation. beilstein-journals.orgclockss.org

Intermediate Formation: The THIQ radical cation can then be converted into an electrophilic iminium ion through a subsequent oxidation or deprotonation/oxidation sequence. beilstein-journals.org

Nucleophilic Attack: The in situ generated iminium ion is then trapped by a nucleophile to form the desired C(1)-functionalized product. beilstein-journals.org

A key advantage of photoredox catalysis is its tunability. The redox potential of the excited photocatalyst can be adjusted by choosing different catalysts, allowing for substrate-specific transformations. beilstein-journals.org

One notable application is the dual catalytic system combining photoredox catalysis with asymmetric anion-binding catalysis for the enantioselective oxidative C-H functionalization of THIQs. nih.gov In this system, the photocatalyst generates the iminium ion, and a chiral thiourea catalyst controls the stereoselective addition of a nucleophile. nih.gov

Oxidative C-H Functionalization Mechanisms

Oxidative C-H functionalization is a highly atom-economical strategy for the direct introduction of new functional groups into the THIQ scaffold. beilstein-journals.orgfrontiersin.org These reactions typically target the C(sp³)–H bond at the C(1) position, which is activated by the adjacent nitrogen atom.

The mechanisms of these reactions generally fall into two main categories:

Iminium Ion Pathway: As discussed previously, this is the most common pathway. It involves the oxidation of the THIQ to form an iminium ion intermediate, which is then intercepted by a nucleophile. frontiersin.orgorganic-chemistry.org This pathway is utilized in reactions employing oxidants like DDQ, frontiersin.org CuCl₂/O₂, organic-chemistry.org and in many photoredox-catalyzed systems. beilstein-journals.org

Radical Pathway: In some cases, the initially formed radical cation or a subsequently generated α-amino radical can be directly trapped by an electrophile or participate in a radical-radical cross-coupling reaction. beilstein-journals.orgclockss.org For example, the photoredox-catalyzed α-functionalization of N-aryl-THIQs with activated alkyl bromides is proposed to proceed via the generation of a radical species from both the THIQ and the bromide, followed by a radical-radical cross-coupling. clockss.org

A more unusual mechanism is the C-H activation relay (CHAR), which has been demonstrated for the oxidation of the relatively inert C(3)-C(4) bonds of THIQs. rsc.orgdocumentsdelivered.com In this process, the presence of an α-phosphoric ester group is crucial to enable dioxygen trapping and an intramolecular hydrogen atom transfer, effectively shifting the radical center from the active C(1) position to the more remote C(4) position. rsc.orgdocumentsdelivered.com

Structure Activity Relationship Sar Studies of 1,2,3,4 Tetrahydroisoquinolin 5 Ol Derivatives

Correlations Between Chemical Structure and Biological Efficacy

The biological efficacy of 1,2,3,4-tetrahydroisoquinolin-5-ol derivatives is intricately linked to their chemical structure. The core THIQ nucleus serves as a versatile template, and the introduction of various functional groups at different positions can dramatically alter the compound's biological profile. nuph.edu.uaresearchgate.net SAR studies have demonstrated that the nature of these substituents, whether they are electron-donating or electron-withdrawing, plays a pivotal role in modulating the biological potential of the synthesized compounds. nuph.edu.uaresearchgate.net

For instance, in the development of phosphodiesterase 4 (PDE4) inhibitors, a series of 7-(cyclopentyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives were synthesized. Biological evaluation revealed that many of these compounds exhibited moderate to potent inhibitory activity against PDE4B and effectively inhibited LPS-induced TNFα release. nih.gov This highlights a direct correlation between the specific substitution pattern on the THIQ core and the resulting anti-inflammatory efficacy.

The versatility of the THIQ scaffold is further underscored by its presence in compounds targeting a diverse range of biological targets, including orexin (B13118510) receptors, and exhibiting activities such as antitumor, antibacterial, and anticonvulsant effects. nuph.edu.uaresearchgate.net The specific arrangement and properties of the substituents on the this compound backbone are critical determinants of the observed biological activity.

Impact of Substituent Type and Position on Pharmacological Profiles

The type and position of substituents on the 1,2,3,4-tetrahydroisoquinoline (B50084) ring system have a profound impact on the pharmacological profiles of the resulting derivatives. This is a central theme in the medicinal chemistry of THIQ analogs. rsc.org

A prime example is the investigation of 5,8-disubstituted THIQ analogs for their anti-mycobacterial properties. Specific substitutions at these positions led to the identification of potent compounds against Mycobacterium tuberculosis. rsc.org The SAR analysis of these analogs revealed that particular functional groups at the C5 and C8 positions were crucial for their activity. rsc.org

In another study focusing on PDE4 inhibitors, the attachment of a methoxy (B1213986) (CH3O) or trifluoromethoxy (CF3O) group at the para-position of a phenyl ring substituent was found to enhance the inhibitory activity against PDE4B. nih.gov Furthermore, the introduction of a sulfonamide group was key to improving both the inhibitory activity and the subtype selectivity. nih.gov The addition of rigid substituents at the C-3 position of the THIQ ring also favored subtype selectivity. nih.gov

The influence of substituents on the aromatic part of the THIQ moiety has also been explored in the context of serotonin (B10506) receptor ligands. Modifications to the aromatic ring of 1-adamantoyloaminoalkyl derivatives of THIQ were found to reduce affinity for 5-HT(1A) receptors but slightly increase affinity for 5-HT(2A) receptors, thereby altering the selectivity profile. nih.gov Specifically, a 5-Br, 8-OCH3 substituted derivative emerged as a potent mixed 5-HT(1A)/5-HT(2A) ligand. nih.gov

Stereochemical Influence on Biological Activity and Selectivity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the biological activity and selectivity of this compound derivatives. The chiral center at the C1 position, and potentially other positions depending on substitution, means that these molecules can exist as different stereoisomers (enantiomers or diastereomers), which can interact differently with their biological targets.

A compelling illustration of this is seen in the evaluation of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives for their affinity to the NMDA receptor complex. The (S)-configured tetrahydroisoquinoline derivative bearing a 2-methylphenyl substituent at position 1 and a methyl group at position 8 displayed significantly higher affinity than its corresponding (R)-enantiomer, with a nearly 90-fold difference in potency. nih.gov This pronounced enantioselectivity underscores the importance of the specific spatial orientation of the substituents for effective receptor binding.

Similarly, in the context of beta-adrenoreceptor agents, selected 2-isopropyl-4,6,8-trihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and evaluated. nih.gov While these compounds were found to be weak partial agonists, some exhibited good binding properties, suggesting that their stereochemical configuration likely plays a role in their interaction with the receptor binding site. nih.gov

The synthesis of enantiomerically pure 1,3,4-substituted THIQ analogs has been achieved through cascade reactions using chiral catalysts, highlighting the importance of controlling stereochemistry during synthesis to obtain biologically active compounds. rsc.org

These findings collectively emphasize that the stereochemical configuration of this compound derivatives is a key determinant of their biological activity and selectivity, often leading to significant differences in potency and efficacy between stereoisomers.

Conformational Analysis and its Relevance to Receptor Binding

The biological activity of this compound derivatives is not only dependent on their chemical structure and stereochemistry but also on their conformational flexibility. The ability of these molecules to adopt specific three-dimensional shapes, or conformations, is crucial for their interaction with biological receptors.

Conformational analysis of the 1,2,3,4-tetrahydroisoquinoline ring system has shown that it can exist in different conformations, such as twisted and half-chair forms. researchgate.netnih.gov The preferred conformation can be influenced by the nature and position of substituents. For N-methyl-6-chloro-7-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, the six-membered heterocyclic ring was found to prefer a half-chair conformation with the phenyl ring in a pseudo-equatorial position. nih.gov

The orientation of substituents relative to the core structure is critical for receptor binding. In studies of D1 dopamine (B1211576) receptor ligands, the nitrogen lone pair or hydrogen vector was found to be approximately orthogonal to the plane of the substituted aromatic ring in the tetrahydroisoquinolines. nih.gov This specific orientation is believed to be important for the observed biological activity.

Molecular dynamics simulations have been employed to study the conformational flexibility of related tetrahydrobiopterin (B1682763) and tetrahydroneopterin (B1496142) molecules. These studies revealed that the molecules possess significant conformational flexibility, undergoing variations in molecular shape, including conversions of the reduced pyrazine (B50134) part of the pterin (B48896) ring system. core.ac.uk This flexibility allows the molecule to adopt a conformation that is optimal for binding to its target receptor. The torsional angle (C4a-N5-C6-C7) is a key parameter that describes major conformational changes, with positive and negative values indicating axial and equatorial orientations of the side chain, respectively. core.ac.uk

Therefore, understanding the conformational preferences and flexibility of this compound derivatives is essential for rationalizing their receptor binding and designing new analogs with improved biological activity.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in the elucidation of structure-activity relationships (SAR) for this compound derivatives. These methods provide valuable insights into the molecular interactions that govern biological activity, complementing experimental studies.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is widely used to understand the interactions between this compound derivatives and their biological targets at a molecular level.

In the development of PDE4 inhibitors, molecular docking simulations were performed to rationalize the observed SAR. nih.gov The docking results were consistent with the experimental findings, showing that the attachment of additional rigid substituents at the C-3 position of the 1,2,3,4-tetrahydroisoquinoline ring was favored for subtype selectivity. nih.gov

Similarly, molecular docking studies have been conducted on various other derivatives of heterocyclic compounds to understand their binding modes. For instance, docking simulations of quinoxaline (B1680401) derivatives with the EGFR receptor suggested that the most potent compounds bind strongly to the protein, and the calculated binding energies were in good agreement with the experimental IC50 values. nih.gov These simulations can reveal key interactions, such as hydrogen bonding, that are crucial for ligand binding and activity. nih.gov The soundness of docking results, often validated by agreement with pharmacophore models, allows for the rational design of new inhibitors with improved affinity. nih.gov

The general process of molecular docking involves preparing the ligand and receptor structures, defining the binding site, and then using a scoring function to evaluate the different binding poses. The results can provide a detailed picture of the ligand-receptor complex, guiding further optimization of the lead compounds.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

Molecular dynamics (MD) simulations provide a powerful approach to study the conformational flexibility of molecules and the dynamic nature of ligand-receptor interactions over time. This method can offer deeper insights than static docking models by accounting for the movement of both the ligand and the receptor.

MD simulations have been used to investigate the conformational flexibility of the 1,2,3,4-tetrahydroisoquinoline scaffold itself, revealing the existence of multiple low-energy conformers. researchgate.net This inherent flexibility is a key aspect of its ability to interact with a variety of biological targets.

In broader contexts, MD simulations have been instrumental in understanding the conformational flexibility of various biomolecules and their complexes. For example, simulations of the transcriptional regulator GabR have unveiled the flexibility of its interdomain linker, which is crucial for its function. nih.gov Similarly, MD simulations of gramicidin (B1672133) A have been used to assess the conformational stability of its tryptophan side chains, providing insights into the peptide's channel-forming properties. nih.gov

Recent advancements in computational methods, such as the use of machine-learned potentials and differentiable simulations, are further enhancing the accuracy and scope of MD simulations for flexible molecules and disordered proteins. rsc.orgrsc.org These techniques allow for the exploration of conformational free energy surfaces and the optimization of force fields to better match experimental data. rsc.orgrsc.org

By applying MD simulations to this compound derivatives, researchers can gain a more comprehensive understanding of their binding dynamics, including the role of conformational changes in both the ligand and the receptor during the binding process. This knowledge is invaluable for the rational design of new and more effective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling stands as a important computational tool in medicinal chemistry, enabling the prediction of biological activity of chemical compounds based on their structural properties. For 1,2,3,4-tetrahydroisoquinoline derivatives, QSAR studies have been instrumental in elucidating the structural requirements for their interaction with various biological targets and in guiding the design of more potent molecules. These models establish a mathematical correlation between the chemical structure and biological activity, thereby streamlining the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

A variety of QSAR modeling techniques have been applied to derivatives of the tetrahydroisoquinoline scaffold, providing insights into their mechanisms of action. For instance, multi-QSAR modeling studies have been conducted on tetrahydroisoquinoline derivatives to identify key structural features for the inhibition of histone deacetylase 8 (HDAC8), a crucial enzyme implicated in cancer and other diseases. nih.gov These studies have employed several methods, including 2D-QSAR, Hologram QSAR (HQSAR), and Comparative Molecular Field Analysis (CoMFA). nih.gov The findings from these models suggest that the tetrahydroisoquinoline moiety may serve more effectively as a "cap group" rather than a "linker moiety" for HDAC8 inhibition. nih.gov Furthermore, the nature and position of substituents on the tetrahydroisoquinoline scaffold were found to be critical in modulating the inhibitory activity. nih.gov

In a different therapeutic area, 3D-QSAR studies involving CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) were developed for a series of pyrimido-isoquinolin-quinones, which are derivatives of the tetrahydroisoquinoline structure. nih.gov These models were aimed at predicting the antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The resulting models demonstrated high statistical significance, with correlation coefficients (r²) of 0.938 for CoMFA and 0.895 for CoMSIA, indicating a strong predictive capability. nih.gov Based on the insights from these QSAR models, thirteen new derivatives were designed and subsequently synthesized, with twelve of them showing activity against Gram-positive pathogens. nih.gov

Another study focused on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as inhibitors of aldo-keto reductase 1C3 (AKR1C3), a target in castration-resistant prostate cancer. japsonline.com The QSAR model developed in this research utilized 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) descriptors, which are weighted by polarizability and Sanderson's electronegativity, along with 2D-Ring count descriptors. japsonline.com The robustness and stability of the resulting model were statistically validated, confirming its utility for predicting the bioactivity of new isoquinoline (B145761) derivatives and guiding lead optimization. japsonline.com

The table below summarizes the key findings from various QSAR studies on tetrahydroisoquinoline derivatives, highlighting the diversity of models and their applications.

| QSAR Model | Target | Key Findings | Statistical Significance |